(4-Amino-3-bromo-5-chlorophenyl)methanol

Description

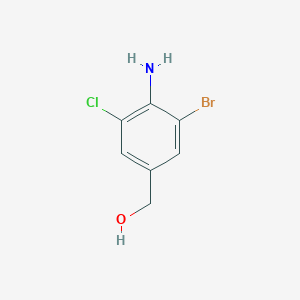

(4-Amino-3-bromo-5-chlorophenyl)methanol is a halogenated aromatic alcohol featuring a phenyl ring substituted with amino (-NH₂), bromo (-Br), and chloro (-Cl) groups at the 4-, 3-, and 5-positions, respectively, along with a hydroxymethyl (-CH₂OH) group. It serves as a key intermediate in the synthesis of bromoclenbuterol, a β₂-adrenergic agonist analog . The compound is synthesized via sequential halogenation and reduction steps:

Bromination of 3-chloro-4-aminoacetophenone yields 1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone.

Reaction with tert-butylamine introduces the amine moiety.

Reduction with sodium borohydride in methanol produces the final alcohol . Structural confirmation is achieved through ¹H NMR, ¹³C NMR, IR, and mass spectrometry .

Properties

Molecular Formula |

C7H7BrClNO |

|---|---|

Molecular Weight |

236.49 g/mol |

IUPAC Name |

(4-amino-3-bromo-5-chlorophenyl)methanol |

InChI |

InChI=1S/C7H7BrClNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2 |

InChI Key |

FRBOZPFSGDDABT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-bromo-5-chlorophenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl ring followed by the introduction of an amino group. The final step involves the addition of a methanol group to the phenyl ring. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-bromo-5-chlorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The bromo and chloro substituents can be reduced to form a simpler phenyl ring.

Substitution: The amino, bromo, and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-amino-3-bromo-5-chlorobenzaldehyde or 4-amino-3-bromo-5-chlorobenzoic acid.

Scientific Research Applications

(4-Amino-3-bromo-5-chlorophenyl)methanol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (4-Amino-3-bromo-5-chlorophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino, bromo, and chloro groups can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Bromchlorbuterol Hydrochloride

Structure: (1-(4-Amino-3-bromo-5-chlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanol hydrochloride) CAS: 78982-84-0 | MW: 358.1021

- Key Differences: Contains an ethanolamine backbone (-CH₂CH(OH)NH-) with a tert-butylamino group and hydrochloride salt. Higher molecular weight (358.10 vs. 236.50 for the parent compound) due to the added substituents. Enhanced solubility in polar solvents (e.g., water) due to the ionic hydrochloride group, unlike the neutral methanol derivative .

(3-Amino-4-bromophenyl)methanol (Positional Isomer)

CAS : 1261666-42-5 | MW : 202.05

- Key Differences: Substituents at 3-amino and 4-bromo positions (vs. 4-amino, 3-bromo, 5-chloro in the target compound). Lower molecular weight (202.05 vs. 236.50) due to the absence of a chlorine atom. Altered electronic effects: The para-amino group in the target compound may enhance resonance stabilization, whereas the meta-amino group in the isomer could influence acidity/basicity .

4-Acetamido-3-bromoacetophenone

CAS : 75135-49-6 | MW : 270.12

- Key Differences: Acetamido (-NHCOCH₃) and ketone (-COCH₃) groups replace the amino and hydroxymethyl groups. Reduced polarity compared to the amino-alcohol derivative, likely decreasing water solubility. Ketone functionality increases susceptibility to nucleophilic attacks, contrasting with the alcohol’s redox versatility .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : The target compound is synthesized in 82% yield via NaBH₄ reduction, highlighting its stability under reductive conditions . In contrast, Bromchlorbuterol requires additional steps for amine introduction and salt formation, reducing overall yield (76%) .

- Substituent Effects: Halogens: Bromine and chlorine enhance electrophilic aromatic substitution resistance but increase molecular weight and lipophilicity. Amino vs. Acetamido: The amino group improves water solubility and hydrogen-bonding capacity, whereas acetamido introduces steric bulk .

- Positional Isomerism: The 4-amino group in the target compound likely offers better resonance stabilization for further functionalization compared to the 3-amino isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.